molecular formula C18H28Cl2N10O3 B2855056 Netropsin dihydrochloride CAS No. 1438-30-8; 18133-22-7

Netropsin dihydrochloride

Cat. No.: B2855056
CAS No.: 1438-30-8; 18133-22-7
M. Wt: 503.39
InChI Key: SDRHUASONSRLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Netropsin dihydrochloride involves several steps, starting with the preparation of the pyrrole-amidine core structure. The synthetic route typically includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Amidation: The pyrrole ring is then subjected to amidation reactions to introduce the amidine groups.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Chemical Reactions Analysis

Netropsin dihydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: The amidine groups in this compound can be hydrolyzed under acidic or basic conditions.

    Complex Formation: The compound forms complexes with DNA by binding to the minor groove of AT-rich sequences.

Common reagents and conditions used in these reactions include hydrochloric acid for the formation of the dihydrochloride salt and various organic solvents for the synthesis and purification steps. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Properties

CAS No.

1438-30-8; 18133-22-7

Molecular Formula

C18H28Cl2N10O3

Molecular Weight

503.39

IUPAC Name

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride

InChI

InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H

InChI Key

SDRHUASONSRLFR-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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